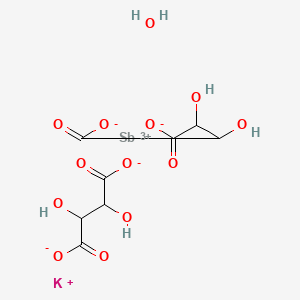

Potassium antimony tartrate hydrate

Overview

Description

Mechanism of Action

Target of Action

Potassium antimony tartrate hydrate, also known as antimony potassium tartrate , is primarily targeted against certain parasites . It has been used as an antiparasitic agent, predominantly for treating infections caused by the parasite Leishmania . It was also used in the treatment of schistosomiasis .

Mode of Action

It is known to haveirritant emetic properties . This means it can induce vomiting, which may help in expelling the parasites from the body .

Biochemical Pathways

It is known that the compound has a significant impact on the life cycle of the parasites it targets, disrupting their ability to survive and reproduce .

Pharmacokinetics

It is known to havelethal cardiac toxicity among other adverse effects .

Result of Action

The primary result of the action of this compound is the reduction or elimination of the targeted parasites from the body . This can lead to the resolution of the symptoms associated with the parasitic infections it is used to treat .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, it is known to be harmful if swallowed or inhaled, and toxic to aquatic organisms . Therefore, its use and disposal must be carefully managed to prevent environmental contamination . Furthermore, it is recommended to avoid dust formation and contact with skin and eyes, and to use personal protective equipment when handling this compound .

Biochemical Analysis

Cellular Effects

Potassium antimony tartrate hydrate has been shown to have effects on various types of cells and cellular processes. For instance, it has been used as an antiparasitic agent predominantly for treating infections caused by the parasite Leishmania

Molecular Mechanism

It is known to exert its effects at the molecular level, including potential binding interactions with biomolecules, possible enzyme inhibition or activation, and changes in gene expression

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. While specific threshold effects and toxic or adverse effects at high doses have not been extensively studied, it is known that the compound has irritant emetic properties and may cause lethal cardiac toxicity .

Preparation Methods

Synthetic Routes and Reaction Conditions

Potassium antimony tartrate hydrate is typically prepared by reacting potassium hydrogen tartrate with antimony trioxide. The reaction proceeds as follows: [ 2 \text{KOH} + \text{Sb}_2\text{O}_3 + 2 (\text{HOCHCO}_2\text{H}) \rightarrow \text{K}_2\text{Sb}_2(\text{C}_4\text{H}_2\text{O}_6)_2 + 3 \text{H}_2\text{O} ] The reaction is carried out in an aqueous medium, and the product is obtained as a hydrate .

Industrial Production Methods

In industrial settings, the preparation involves dissolving tartaric acid in deionized water to obtain tartaric acid liquor, which is then reacted with antimony trichloride at a controlled temperature of 90-120°C for 0.5-2 hours. The resulting solution is cooled, concentrated, and the solid product is washed with an organic solvent to obtain pure potassium antimony tartrate .

Chemical Reactions Analysis

Types of Reactions

Potassium antimony tartrate hydrate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form antimony pentoxide.

Reduction: It can be reduced to antimony trioxide.

Substitution: The tartrate ligands can be substituted with other ligands in coordination chemistry.

Common Reagents and Conditions

Oxidation: Strong oxidizing agents such as nitric acid.

Reduction: Reducing agents like hydrogen gas or hydrazine.

Substitution: Ligand exchange reactions using different organic ligands under controlled pH and temperature conditions.

Major Products Formed

Oxidation: Antimony pentoxide (Sb₂O₅).

Reduction: Antimony trioxide (Sb₂O₃).

Substitution: Various antimony complexes depending on the ligands used.

Scientific Research Applications

Potassium antimony tartrate hydrate has a wide range of applications in scientific research:

Chemistry: Used as a resolving agent and in the preparation of antimony-based compounds.

Biology: Employed in studies involving enzyme inhibition and protein interactions.

Medicine: Historically used in the treatment of parasitic diseases like schistosomiasis and leishmaniasis. .

Industry: Utilized in the textile industry to aid in binding certain dyes to fabrics.

Comparison with Similar Compounds

Potassium antimony tartrate hydrate is unique compared to other antimony compounds due to its specific chemical structure and historical medical use. Similar compounds include:

Sodium stibogluconate: Another antimony-based drug used in the treatment of leishmaniasis.

Meglumine antimoniate: Used for similar purposes as sodium stibogluconate but with different pharmacokinetics.

Antimony trioxide: Used in industrial applications such as flame retardants

This compound stands out due to its historical significance and specific applications in both medicine and industry.

Properties

IUPAC Name |

potassium;antimony(3+);2,3-dihydroxybutanedioate;hydrate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C4H6O6.K.H2O.Sb/c2*5-1(3(7)8)2(6)4(9)10;;;/h2*1-2,5-6H,(H,7,8)(H,9,10);;1H2;/q;;+1;;+3/p-4 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLJSNFJFAWGMFS-UHFFFAOYSA-J | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

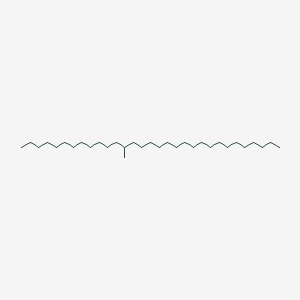

C(C(C(=O)[O-])O)(C(=O)[O-])O.C(C(C(=O)[O-])O)(C(=O)[O-])O.O.[K+].[Sb+3] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10KO13Sb | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

475.02 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-azabicyclo[2.2.1]heptane-1-carboxylic Acid](/img/structure/B3260493.png)